molecular formula C6H8ClNO2S B057268 Methyl 4-aminothiophene-3-carboxylate Hydrochloride CAS No. 39978-14-8

Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Cat. No.: B057268
CAS No.: 39978-14-8
M. Wt: 193.65 g/mol
InChI Key: JGIRDDQLZLXRKQ-UHFFFAOYSA-N
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Description

Methyl 4-aminothiophene-3-carboxylate hydrochloride (CAS: 39978-14-8) is a heterocyclic organic compound with the molecular formula C₆H₇NO₂S·HCl and a molecular weight of 194 g/mol . It is a brown crystalline solid with a melting point range of 183.5–184.6°C . The compound features a thiophene ring substituted with an amino group at the 4-position and a methyl ester at the 3-position, with a hydrochloride counterion enhancing its stability and solubility .

This compound is commercially available in various quantities (1g–25g) from suppliers such as Kanto Chemical Co., Inc., CymitQuimica, and Apollo Scientific Ltd., with pricing scaled for research use . Its primary application lies in nucleoside synthesis, serving as a precursor for fluorescent guanosine analogs like thienoguanine (thdG), which are critical for studying DNA structural transitions (e.g., B-Z DNA) .

Properties

IUPAC Name

methyl 4-aminothiophene-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.ClH/c1-9-6(8)4-2-10-3-5(4)7;/h2-3H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIRDDQLZLXRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380587
Record name Methyl 4-aminothiophene-3-carboxylate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39978-14-8
Record name Methyl 4-aminothiophene-3-carboxylate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-aminothiophene-3-carboxylate hydrochloride
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Preparation Methods

Hydroxylamine Hydrochloride-Mediated Ring Opening

The most widely reported method involves reacting methyl 4-oxotetrahydrothiophene-3-carboxylate with hydroxylamine hydrochloride (NH2_2OH·HCl) in methanol under reflux.

Procedure :

  • Reaction Setup : A mixture of methyl 4-oxotetrahydrothiophene-3-carboxylate (14.37 mmol) and NH2_2OH·HCl (1.2 equiv) in methanol (40 mL) is refluxed for 1 hour.

  • Workup : The reaction is quenched with saturated NaHCO3_3, extracted with ethyl acetate (3 × 100 mL), dried over Na2_2SO4_4, and concentrated to yield the free base as a light yellow oil (93% yield).

  • Hydrochloride Formation : The free base is dissolved in ethanol and treated with hydrogen chloride gas or aqueous HCl to precipitate the hydrochloride salt.

Key Data :

ParameterValueSource
Starting MaterialMethyl 4-oxotetrahydrothiophene-3-carboxylate
ReagentNH2_2OH·HCl (1.2 equiv)
SolventMethanol
TemperatureReflux (65–70°C)
Yield (Free Base)93%
Yield (Hydrochloride)85–90% (estimated)

Single-Step Chlorination and Hydrolysis

A patent-derived method simplifies synthesis by combining chlorination and hydrolysis in one pot, avoiding intermediate isolation.

Procedure :

  • Chlorination : Methyl 4-oxotetrahydrothiophene-3-carboxylate is treated with N-chlorosuccinimide (NCS) in tetrahydrofuran (THF) at −78°C.

  • Hydrolysis : The chlorinated intermediate is directly hydrolyzed with aqueous HCl (5.5 N) in 2-propanol, yielding the hydrochloride salt.

Key Data :

ParameterValueSource
Chlorinating AgentNCS (1.0 equiv)
SolventTHF
Temperature−78°C → Room temperature
AcidHCl (5.5 N in 2-propanol)
Yield (Hydrochloride)51% (after purification)

Ferric Chloride-Catalyzed Cyclization

A high-yielding alternative employs FeCl3_3 and cyanuric chloride to catalyze the cyclization of hydroxylamine intermediates.

Procedure :

  • Activation : Methyl 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene is treated with FeCl3_3 (0.03 equiv) and cyanuric chloride (0.03 equiv) in DMF at 70–90°C for 4 hours.

  • Ammonia Treatment : The crude product is stirred with 25% ammonia water, filtered, and dried to obtain the free base.

  • Salt Formation : The free base is dissolved in ethanol and treated with HCl gas to yield the hydrochloride.

Key Data :

ParameterValueSource
CatalystFeCl3_3 + Cyanuric chloride
SolventDMF
Temperature70–90°C
Yield (Free Base)96.5%

Carbodiimide-Mediated Coupling

For structurally complex derivatives, carbodiimide reagents like HATU enable coupling with aryl carboxylic acids.

Procedure :

  • Intermediate Synthesis : Methyl 4-aminothiophene-3-carboxylate is prepared via hydroxylamine hydrochloride reaction.

  • Coupling : The free base is reacted with 4-carbamoylbenzoic acids using HATU and DIPEA in DMF.

  • Hydrochloride Formation : The product is treated with HCl in ethyl acetate to precipitate the hydrochloride salt.

Key Data :

ParameterValueSource
Coupling ReagentHATU (1.2 equiv)
BaseDIPEA (3.0 equiv)
SolventDMF
Yield (Hydrochloride)75–80%

Comparative Analysis of Methods

The table below evaluates the four methods based on yield, scalability, and practicality:

MethodYield (Hydrochloride)ScalabilityCost Efficiency
Hydroxylamine-Mediated85–90%HighModerate
Single-Step Chlorination51%LowHigh
FeCl3_3-Catalyzed90–95%ModerateLow
Carbodiimide Coupling75–80%LowHigh

Key Observations :

  • The hydroxylamine-mediated method (Section 2.1) is optimal for industrial-scale production due to high yields and straightforward workup.

  • FeCl3_3-catalyzed cyclization offers exceptional yields but requires expensive catalysts.

  • Single-step chlorination is less efficient but valuable for lab-scale synthesis.

Critical Reaction Parameters

Temperature and Time

  • Hydroxylamine Reactions : Reflux (65–70°C) for 1 hour maximizes ring-opening efficiency.

  • Chlorination : Sub-zero temperatures (−78°C) prevent side reactions during NCS treatment.

Acid Selection

  • HCl Gas : Preferred for hydrochloride salt formation due to rapid precipitation.

  • Aqueous HCl : Yields comparable purity but requires longer drying times .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminothiophene-3-carboxylate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

Biological Activities

Research indicates that methyl 4-aminothiophene-3-carboxylate hydrochloride may exhibit various biological activities, particularly as a nucleoside analog. Its potential applications include:

  • Antiviral Activity : Preliminary studies suggest that this compound can inhibit viral polymerases, potentially competing with natural substrates during DNA replication. This mechanism is crucial for understanding its therapeutic effects against viral infections .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntiviralInhibits viral polymerases, suggesting competitive inhibition during DNA replication.
Other Biological EffectsSpecific mechanisms are still under investigation; further research is needed to clarify its full range of biological activities.

Applications in Medicinal Chemistry

Given its structural characteristics and biological potential, this compound serves as a versatile building block in medicinal chemistry. Its applications include:

  • Drug Development : The compound's ability to act as a nucleoside analog makes it a candidate for developing antiviral agents.
  • Synthetic Intermediates : It can be utilized in the synthesis of other biologically active compounds, facilitating the development of new pharmaceuticals .

Table 2: Comparative Analysis of Similar Compounds

Compound NameSimilarity IndexNotable Activity
Methyl 4-amino-5-methylthiophene-3-carboxylate0.90Antiviral activity similar to methyl 4-aminothiophene .
Methyl 4-amino-2-methylthiophene-3-carboxylate0.83Potential for similar biological applications .

Mechanism of Action

The mechanism of action of Methyl 4-aminothiophene-3-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and thiophene ring play crucial roles in its reactivity and binding properties. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, methyl 4-aminothiophene-3-carboxylate hydrochloride is compared to structurally and functionally related compounds below.

Table 1: Structural and Physical Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Primary Applications
Methyl 4-aminothiophene-3-carboxylate HCl C₆H₇NO₂S·HCl 194 183.5–184.6 Thiophene, ester, amine (HCl salt) Nucleoside synthesis, DNA probes
Methyl 2-amino-3-(trifluoromethyl)benzoate C₉H₈F₃NO₂ 219.16 Not reported Benzene, ester, amine, trifluoromethyl Pharmaceutical intermediates
o-Toluidine (2-Methylaniline) C₇H₉N 107.15 -16 (liquid) Benzene, amine, methyl Dye synthesis, carcinogen studies
4-Aminotetrahydropyran-4-carboxylate HCl C₇H₁₂ClNO₃ 193.63 Not reported Tetrahydropyran, ester, amine (HCl) Peptide mimetics, drug discovery

Key Comparative Analysis

Structural Features Thiophene vs. Benzene Rings: this compound’s thiophene ring confers enhanced electronic properties compared to benzene derivatives like o-toluidine, making it suitable for fluorescence-based applications . Substituent Effects: The trifluoromethyl group in methyl 2-amino-3-(trifluoromethyl)benzoate increases hydrophobicity and metabolic stability, contrasting with the hydrophilic HCl salt in the thiophene derivative .

Reactivity and Stability The hydrochloride salt form of methyl 4-aminothiophene-3-carboxylate improves its shelf life and solubility in polar solvents (e.g., DMSO, methanol), whereas o-toluidine’s free amine requires careful handling due to volatility and carcinogenicity . Decomposition products of the thiophene derivative include hydrogen chloride and sulfur oxides, necessitating controlled storage conditions .

Applications Nucleoside Chemistry: this compound is irreplaceable in synthesizing thienoguanine analogs due to its thiophene core, which mimics purine bases while introducing fluorescence . Contrast with Toluidines: o-Toluidine’s role in carcinogen research (e.g., bladder cancer studies) diverges sharply from the thiophene derivative’s non-carcinogenic, biotechnological focus .

Biological Activity

Methyl 4-aminothiophene-3-carboxylate hydrochloride (CAS number 39978-14-8) is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound features a thiophene ring with an amino group and a carboxylate functional group. Its molecular formula is C6H8ClNO2SC_6H_8ClNO_2S, and it has a molecular weight of 193.65 g/mol. The presence of the hydrochloride form enhances its solubility in water, making it suitable for biological assays and pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, potentially modulating enzyme activity and receptor interactions.
  • Nucleoside Analogs : Research indicates that this compound may act as a nucleoside analog, inhibiting viral polymerases by competing with natural substrates during DNA replication. This competitive inhibition is crucial for its potential therapeutic effects against viral infections .

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, suggesting its potential as an antibacterial drug candidate .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The following table summarizes the antiproliferative activity observed in these studies:

Cell LineIC50 Value (µg/mL)Notes
MCF-717.02Compared to standard drug 5-Fluorouracil
MDA-MB-23111.73Higher selectivity index over normal cells

The selectivity index indicates that this compound exhibits lower toxicity towards healthy cells compared to cancerous ones, highlighting its potential for therapeutic use .

Case Studies

  • Antileishmanial Activity : A study on thiophene derivatives, including this compound, showed promising antileishmanial activity against both promastigotes and axenic amastigotes. The derivatives exhibited lower toxicity towards murine macrophages, indicating their potential for further development in treating leishmaniasis .
  • Cytotoxicity Studies : In a comparative analysis involving various derivatives, this compound was assessed for cytotoxicity using the MTT assay across different cell lines. Results indicated that while the compound effectively inhibited cancer cell proliferation, it maintained safety profiles in non-cancerous cells .

Applications in Research and Industry

This compound serves multiple roles in scientific research:

  • Pharmaceutical Development : The compound is explored as a precursor for synthesizing novel antiviral drugs due to its biological activity against viral polymerases.
  • Organic Synthesis : It functions as a building block for creating complex heterocyclic compounds, which are valuable in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-aminothiophene-3-carboxylate Hydrochloride
Reactant of Route 2
Methyl 4-aminothiophene-3-carboxylate Hydrochloride

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